2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a phenyl group, and a chiral aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. The introduction of the chiral aminoethyl side chain can be achieved through asymmetric synthesis or chiral resolution techniques. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including solvent selection, temperature control, and catalyst use, is crucial for maximizing yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S)-1-aminoethyl]-5-chloro-3-phenylquinazolin-4-one
- 2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazoline
- 2-[(1S)-1-aminoethyl]-5-chloro-3-phenylquinazoline
Uniqueness
2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10(18)15-19-13-9-5-8-12(17)14(13)16(21)20(15)11-6-3-2-4-7-11/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTIHPMUDVKVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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